molecular formula C12H11N3O3S3 B2646646 Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate CAS No. 1024316-57-1

Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate

Cat. No.: B2646646
CAS No.: 1024316-57-1
M. Wt: 341.42
InChI Key: KQJMXTTWZPJORD-UHFFFAOYSA-N
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Description

Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

The synthesis of Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available thiophene derivatives. One common method includes the condensation reaction of thiophene-2-carboxylic acid with thienylcarbonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with thioxomethylamine under controlled conditions to yield the final product. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom. Common reagents include halogens and organometallic compounds.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives

Scientific Research Applications

Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

methyl 3-[(thiophene-2-carbonylamino)carbamothioylamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S3/c1-18-11(17)9-7(4-6-21-9)13-12(19)15-14-10(16)8-3-2-5-20-8/h2-6H,1H3,(H,14,16)(H2,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJMXTTWZPJORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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